

EV-A71 Target Identification in Viral Replication: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	EV-A71-IN-2	
Cat. No.:	B15564916	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "**EV-A71-IN-2**" is limited in the public scientific literature. Commercial suppliers indicate it is an anti-EV-A71 agent with EC50 values of 0.29 μ M in MRC-5 cells and 1.66 μ M in RD cells. However, detailed studies on its target identification and mechanism of action are not readily available. This guide will, therefore, provide a comprehensive overview of the methodologies and findings related to target identification for other well-characterized Enterovirus A71 (EV-A71) inhibitors, offering a foundational understanding of the strategies employed in this field.

Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded positive-sense RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD). In some cases, particularly in young children, EV-A71 infection can lead to severe neurological complications, making the development of effective antiviral therapies a critical public health priority. The viral replication cycle presents a multitude of potential targets for therapeutic intervention.

The EV-A71 Replication Cycle: A Landscape of Therapeutic Targets

The replication of EV-A71 is a multi-stage process that is heavily reliant on host cell machinery. Understanding this cycle is fundamental to identifying viable drug targets. The key stages include:



- Attachment and Entry: The virus binds to specific host cell receptors, such as Scavenger Receptor Class B Member 2 (SCARB2) and P-selectin glycoprotein ligand-1 (PSGL-1), followed by entry into the cell via endocytosis.
- Uncoating: Following internalization, the viral capsid undergoes conformational changes, leading to the release of the viral RNA genome into the cytoplasm.
- Translation and Polyprotein Processing: The viral RNA contains an Internal Ribosome Entry Site (IRES) that facilitates the translation of a single large polyprotein. This polyprotein is subsequently cleaved by viral proteases, 2Apro and 3Cpro, into structural (VP1-VP4) and non-structural proteins (2A-2C, 3A-3D).
- RNA Replication: The non-structural proteins form a replication complex on intracellular membranes, where the viral RNA-dependent RNA polymerase (RdRp), 3Dpol, synthesizes new viral RNA.
- Assembly and Release: Newly synthesized viral genomes are packaged into capsids to form new virions, which are then released from the host cell, often through cell lysis.

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(+)RNA"]; Structural -> Assembly; Assembly -> Release; } caption: "Figure 1: Overview of the EV-A71 Replication Cycle and Potential Drug Targets."

Quantitative Data for Selected EV-A71 Inhibitors

The following table summarizes the in vitro efficacy and cytotoxicity of various EV-A71 inhibitors that target different stages of the viral life cycle.



Inhibitor	Target	Cell Line	EC50 (μM)	СС50 (µМ)	Selectivit y Index (SI)	Referenc e
Pirodavir	VP1 Capsid Protein	RD	>262	>100	-	
Vapendavir	VP1 Capsid Protein	RD	0.02	>100	>5000	
Rupintrivir	3C Protease	-	-	-	-	_
SG85	3C Protease	RD	0.08	>100	>1250	-
NITD008	3D RNA Polymeras e	RD	0.67	119.97	179	_
Aurintricarb oxylic Acid	3D RNA Polymeras e	Vero	-	-	-	-
Fluoxetine	2C Protein	-	-	-	-	_
Enviroxime	3A Protein	RD	0.178	>50	>280	_
Geldanamy cin	Hsp90 (Host Factor)	-	-	-	-	-
Itraconazol e	OSBP (Host Factor)	-	-	-	-	

Experimental Protocols for Target Identification

Foundational & Exploratory





The identification of a specific viral or host target for an antiviral compound involves a series of detailed experimental procedures.

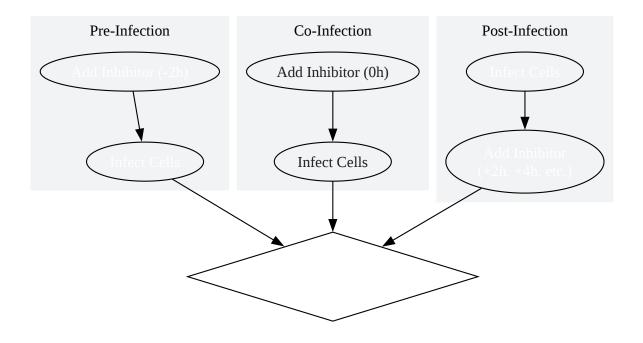
This assay is crucial for determining the stage of the viral replication cycle that is inhibited by the compound.

- Objective: To pinpoint the window of antiviral activity (entry, replication, or release).
- Methodology:
 - Seed host cells (e.g., RD or Vero cells) in 96-well plates and allow them to form a monolayer.
 - Infect the cells with EV-A71 at a specific multiplicity of infection (MOI).
 - Add the inhibitor at a fixed concentration at different time points relative to infection (e.g.,
 -2h, 0h, 2h, 4h, 6h, 8h post-infection).
 - o Incubate for a full replication cycle (e.g., 12-24 hours).
 - Quantify the viral yield at the end of the experiment using methods such as plaque assay or quantitative PCR (qPCR).

Interpretation:

- Inhibition when added before or at the time of infection suggests a target involved in attachment or entry.
- Inhibition when added after entry but before the completion of the replication cycle points to a target involved in translation, protein processing, or RNA replication.
- Lack of inhibition when added late in the cycle suggests an early-stage target.





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This genetic approach provides strong evidence for a direct viral target.

- Objective: To identify the viral protein targeted by the inhibitor by generating and sequencing drug-resistant viral mutants.
- Methodology:
 - Serially passage EV-A71 in the presence of sub-optimal concentrations of the inhibitor.
 - Gradually increase the concentration of the inhibitor in subsequent passages.
 - Isolate and plaque-purify viral clones that exhibit resistance to the inhibitor.
 - Extract viral RNA from the resistant mutants and perform reverse transcription PCR (RT-PCR) to amplify the entire viral genome or specific regions.
 - Sequence the amplified DNA and compare it to the wild-type virus sequence to identify mutations.



 Interpretation: Mutations consistently found in resistant viruses, particularly within a specific gene, strongly suggest that the protein encoded by that gene is the direct target of the inhibitor.

For inhibitors targeting viral enzymes like proteases or the polymerase, in vitro assays are essential for confirmation.

- Objective: To directly measure the inhibitory effect of the compound on the activity of a purified viral enzyme.
- Example (3C Protease Assay):
 - Clone, express, and purify the recombinant EV-A71 3C protease.
 - Synthesize a fluorogenic peptide substrate that contains the 3Cpro cleavage site.
 - In a microplate format, incubate the purified 3Cpro with the substrate in the presence of varying concentrations of the inhibitor.
 - Measure the fluorescence generated by the cleavage of the substrate over time using a plate reader.
 - Calculate the IC50 value of the inhibitor for the enzyme.

// Nodes PurifiedEnzyme [label="Purified 3C Protease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Fluorogenic Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Test Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Fluorescence", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate IC50", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

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Signaling Pathways and Host Factor Interactions



EV-A71 manipulates numerous host cell signaling pathways and co-opts host factors to facilitate its replication. Targeting these host factors represents a promising antiviral strategy that may have a higher barrier to resistance.

- PI4KB and ACBD3: The viral 3A protein interacts with the host factors ACBD3 and PI4KB to recruit them to replication sites, which is essential for the formation of the viral replication organelle.
- Hsp90: This host chaperone protein is involved in the correct folding and function of several viral proteins.
- Innate Immune Evasion: EV-A71 proteases 2Apro and 3Cpro are known to cleave host proteins involved in the innate immune response, such as MAVS and TRIF, thereby suppressing the production of interferons.

// Edges P3A -> ACBD3 [label="recruits"]; ACBD3 -> PI4KB [label="recruits"]; PI4KB -> ReplicationOrganelle [label="facilitates"]; P2A_3C -> MAVS [label="cleaves", color="#EA4335"]; P2A_3C -> TRIF [label="cleaves", color="#EA4335"]; MAVS -> InnateImmunity [style=dashed, color="#5F6368"]; TRIF -> InnateImmunity [style=dashed, color="#5F6368"];

} caption: "Figure 4: Interaction of EV-A71 Proteins with Host Factors."

Conclusion

The identification of the specific molecular target is a cornerstone of modern antiviral drug development. For EV-A71, a variety of targets, both viral and host-derived, have been identified and validated through a combination of virological, genetic, and biochemical approaches. While the specific target of "EV-A71-IN-2" remains to be elucidated in publicly accessible literature, the methodologies and strategies outlined in this guide provide a robust framework for the characterization of this and other novel anti-EV-A71 compounds. A multi-pronged approach, combining time-of-addition assays, resistance profiling, and direct enzymatic or binding assays, is essential for unequivocally identifying the mechanism of action of new antiviral agents, paving the way for their development into effective therapies.

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